3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Similar in structure but lacks the carboxylic acid group, leading to different reactivity and applications.
1,3-Dimethyl-5-phenylpyrazole: Contains a phenyl group, which imparts different biological activities and chemical properties.
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar in having a carboxylic acid group but differs in the substitution pattern on the pyrazole ring.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7-5-8(12(4)11-7)6-10(2,3)9(13)14/h5H,6H2,1-4H3,(H,13,14) |
InChI Key |
XMCUOBYRBBPRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)(C)C(=O)O)C |
Origin of Product |
United States |
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